Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride
Description
Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride, is a structurally complex quinazolinone derivative characterized by a fused quinazolin-4(3H)-one core substituted with an acetamide group at the 3-position. The molecule features an N-ethylanilino moiety at the acetamide’s 2-position and exists as a trihydrochloride salt, enhancing its solubility in polar solvents. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
70395-18-5 |
|---|---|
Molecular Formula |
C19H23Cl3N4O2 |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
ethyl-[2-oxo-2-[(4-oxo-3H-quinazoline-1,3-diium-3-yl)methylamino]ethyl]-phenylazanium;trichloride |
InChI |
InChI=1S/C19H20N4O2.3ClH/c1-2-22(15-8-4-3-5-9-15)12-18(24)21-14-23-13-20-17-11-7-6-10-16(17)19(23)25;;;/h3-11,13H,2,12,14H2,1H3,(H,21,24);3*1H |
InChI Key |
QYHXSTCSRFWHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC(=O)NC[NH+]1C=[NH+]C2=CC=CC=C2C1=O)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be logically divided into three main stages:
Preparation of Quinazolinone Intermediate
Quinazolinones are commonly prepared via cyclization reactions involving anthranilic acid derivatives or related precursors. A typical route involves:
- Condensation of anthranilic acid or its derivatives with formamide or amides to form the quinazolinone ring.
- Alternatively, hydrazinolysis and cyclization methods using acethydrazide and triphosgene have been reported for related triazine-quinazoline systems, which may be adapted for quinazolinone synthesis.
Formation of N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)acetamide
This step involves linking the quinazolinone core to the acetamide moiety via a methylene bridge.
- A common approach is the alkylation of the quinazolinone nitrogen or the amino group with a suitable haloacetamide derivative.
- The acetamide portion is often introduced by reaction of the quinazolinylmethyl intermediate with 2-(N-ethylanilino)acetamide or its activated derivatives.
- Carbodiimide-mediated coupling (e.g., using EDCI.HCl) in the presence of catalysts such as DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane) is a well-established method for amide bond formation in similar compounds.
Formation of Trihydrochloride Salt
- The free base compound is converted to the trihydrochloride salt by treatment with hydrochloric acid in suitable solvents.
- Salt formation improves solubility and stability for pharmaceutical applications.
- The salt is isolated by crystallization, washing, and drying.
Exemplary Preparation Procedure (Inferred and Adapted)
Supporting Data from Related Literature and Patents
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | Anhydrous dichloromethane (CH2Cl2) | Ensures dry conditions for coupling |
| Coupling Agent | EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Activates carboxyl group for amide bond formation |
| Catalyst | DMAP (4-dimethylaminopyridine) | Nucleophilic catalyst to enhance coupling |
| Temperature | 0 °C to room temperature | Controls reaction rate and side reactions |
| Atmosphere | Nitrogen (inert) | Prevents oxidation/hydrolysis |
| Reaction Time | 24 hours | Ensures complete conversion |
| Workup | Sequential washing with HCl, sodium bicarbonate, saline; drying over sodium sulfate | Removes impurities, isolates product |
| Salt Formation | Treatment with HCl | Produces trihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.16 g/mol
- SMILES Notation : CCN(CC(=O)NCN1C=NC2=CC=CC=C2C1=O)C3=CC=CC=C3
- InChIKey : AWBMGXOWZUGMJC-UHFFFAOYSA-N
The compound features a quinazoline core, which is significant for its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives exhibit promising anticancer properties. The structure of Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)- has been linked to the inhibition of various cancer cell lines. For instance:
- Case Study : A study demonstrated that similar quinazoline derivatives showed efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms involved the modulation of signaling pathways related to cell survival .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Quinazoline derivatives are known to possess antibacterial and antifungal activities.
- Case Study : In vitro studies have shown that certain quinazoline compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting that Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)- could be effective in treating bacterial infections .
Neurological Applications
There is emerging evidence supporting the use of quinazoline derivatives in neurological disorders due to their ability to cross the blood-brain barrier.
- Case Study : Research on related compounds has indicated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the inhibition of neuroinflammation and oxidative stress .
Summary of Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The N-ethylanilino group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s N-ethylanilino group distinguishes it from sulfamoylphenyl (Compounds 5–10 ) or dichlorophenyl (Compound (I) ) derivatives. This substitution may influence electronic properties and receptor binding.
- Salt Form : Unlike neutral analogues, the trihydrochloride salt likely enhances aqueous solubility, a critical factor for bioavailability.
Physicochemical and Crystallographic Properties
- Melting Points : The target compound’s melting point is unreported, but analogues range from 170.5°C (Compound 9 ) to 473–475 K (Compound (I) ), suggesting variability based on substituent bulk and hydrogen-bonding capacity.
- Crystallography : In Compound (I) , conformational flexibility arises from dihedral angles between aromatic rings (54.8°–77.5°), with hydrogen bonding (N–H⋯O) stabilizing dimeric structures. The target compound’s trihydrochloride salt may exhibit distinct packing modes due to ionic interactions.
Biological Activity
Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)-, trihydrochloride is a complex organic compound classified as a quinazolinone derivative. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure includes a quinazolinone core, which is known for interacting with various biological pathways.
- Molecular Formula: C19H23Cl3N4O2
- Molecular Weight: 445.8 g/mol
- CAS Number: 70395-18-5
- IUPAC Name: ethyl-[2-oxo-2-[(4-oxo-3H-quinazoline-1,3-diium-3-yl)methylamino]ethyl]-phenylazanium;trichloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone core can modulate various biochemical pathways, potentially leading to the inhibition or activation of specific enzymes. Additionally, the N-ethylanilino group may enhance binding affinity and specificity towards these targets.
Antidiabetic Potential
Research has indicated that derivatives of quinazolinone compounds exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. A study focusing on similar acetamide derivatives demonstrated that certain compounds displayed up to 87.3% inhibition of α-glucosidase activity at specific concentrations . This suggests that this compound may possess antidiabetic properties worth exploring further.
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of quinazolinone compounds against neurodegenerative diseases. These effects are typically mediated through antioxidant properties and the modulation of neuroinflammatory responses. The unique structure of Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-ethylanilino)- may confer similar protective benefits.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Acetamide Derivative A | C19H23Cl3N4O2 | Antidiabetic (α-glucosidase inhibition) |
| Acetamide Derivative B | C18H20N4O2 | Anticancer (proliferation inhibition) |
| Acetamide Derivative C | C19H21N3O2 | Neuroprotective (antioxidant activity) |
Case Studies and Research Findings
- In vitro Studies : A study examining various acetamido ketone derivatives found that modifications to the quinazolinone core significantly influenced their biological activity against α-glucosidase . This highlights the importance of structural optimization in developing effective inhibitors.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between acetamide derivatives and target enzymes like α-glucosidase. Such studies provide insights into the structural requirements for enhanced inhibitory activity.
- Therapeutic Applications : Research indicates that quinazolinone derivatives may serve as lead compounds for developing new therapeutic agents targeting metabolic disorders and cancer.
Q & A
Q. What are the standard synthetic routes for preparing complex acetamide derivatives with quinazolinone cores?
Synthesis typically involves multi-step reactions, including cyclization of anthranilic acid derivatives with aldehydes/ketones to form the quinazolinone core, followed by functionalization via nucleophilic substitution or condensation. Key steps include refluxing precursors (e.g., chloroacetyl chloride) with amines in solvents like triethylamine, monitored by TLC for reaction completion . Purification often employs recrystallization from solvents such as pet-ether or ethanol.
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural motifs like the quinazolinone methyl group and acetamide linkages. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N–H) groups. High-resolution crystallography (e.g., SHELX) resolves stereochemical ambiguities .
Q. How can researchers assess the compound’s preliminary biological activity?
In vitro assays, such as enzyme inhibition (e.g., kinase or protease screens) or cytotoxicity studies (e.g., MTT assays on cancer cell lines), are standard. Target engagement is validated via competitive binding assays or fluorescence polarization .
Advanced Research Questions
Q. What strategies optimize reaction conditions to improve yield and purity during synthesis?
Solvent polarity (e.g., DMSO for polar intermediates), temperature control (reflux vs. room temperature), and catalyst selection (e.g., ZnCl₂ for cyclization) significantly impact yields. Kinetic monitoring via HPLC or inline FTIR helps identify side reactions. For purification, gradient chromatography or fractional crystallization reduces by-products .
Q. How can contradictory data in structural characterization (e.g., unexpected NMR peaks) be resolved?
Contradictions may arise from tautomerism, impurities, or crystallographic disorder. Advanced methods include:
Q. What methodologies address conflicting bioactivity results between in vitro and in vivo studies?
Discrepancies often stem from poor solubility, metabolic instability, or off-target effects. Solutions include:
- Salt formation (trihydrochloride enhances aqueous solubility) .
- Pharmacokinetic profiling (e.g., microsomal stability assays) .
- Prodrug strategies to improve bioavailability .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallinity and stability?
Graph set analysis (Etter’s method) categorizes hydrogen-bonding patterns (e.g., chains, rings) to predict packing efficiency. For instance, the quinazolinone’s carbonyl group may form R₂²(8) motifs with adjacent N–H donors, stabilizing the lattice .
Methodological Considerations
Q. What experimental design principles mitigate hygroscopicity in trihydrochloride salts?
- Storage: Desiccants (silica gel) and inert atmospheres (argon).
- Handling: Glovebox for moisture-sensitive steps.
- Characterization: Dynamic vapor sorption (DVS) to quantify hygroscopicity .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies (acid/base, oxidative stress) with HPLC monitoring .
- Accelerated stability testing (40°C/75% RH) over 4–8 weeks .
Data Interpretation and Validation
Q. What statistical approaches reconcile variability in dose-response assays?
Nonlinear regression (e.g., Hill equation) models IC₅₀ values, while ANOVA identifies outliers. Replicate experiments (n ≥ 3) and standardized positive controls (e.g., staurosporine for kinase inhibition) reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
